4-Methyl-1,3-benzothiazol-2-yl thiocyanate
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Overview
Description
4-Methyl-1,3-benzothiazol-2-yl thiocyanate is a chemical compound classified under benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-benzothiazol-2-yl thiocyanate can be achieved through various synthetic pathways. One common method involves the reaction of 4-methyl-1,3-benzothiazole with thiocyanate under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-benzothiazol-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
4-Methyl-1,3-benzothiazol-2-yl thiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-benzothiazol-2-yl thiocyanate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
2-Benzothiazolesulfonic acid: Used in the synthesis of dyes and pigments.
Ethoxzolamide: A clinically approved antimicrobial drug with a benzothiazole moiety.
Uniqueness
4-Methyl-1,3-benzothiazol-2-yl thiocyanate stands out due to its unique combination of a benzothiazole ring and a thiocyanate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals .
Properties
CAS No. |
90418-96-5 |
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Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
(4-methyl-1,3-benzothiazol-2-yl) thiocyanate |
InChI |
InChI=1S/C9H6N2S2/c1-6-3-2-4-7-8(6)11-9(13-7)12-5-10/h2-4H,1H3 |
InChI Key |
WCNPVVKXFDXGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)SC#N |
Origin of Product |
United States |
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